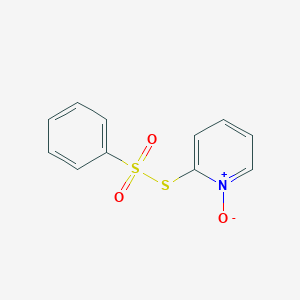

S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate

Description

S-(1-Oxo-1λ⁵-pyridin-2-yl) benzenesulfonothioate is a sulfonothioate derivative characterized by a pyridin-2-yl group substituted with an oxo moiety at the 1-position. The pyridinyl-oxo substituent introduces unique electronic and steric properties, distinguishing it from other benzenesulfonothioates.

Properties

CAS No. |

677342-05-1 |

|---|---|

Molecular Formula |

C11H9NO3S2 |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

2-(benzenesulfonylsulfanyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C11H9NO3S2/c13-12-9-5-4-8-11(12)16-17(14,15)10-6-2-1-3-7-10/h1-9H |

InChI Key |

ONRQPKBEYHAENY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)SC2=CC=CC=[N+]2[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate typically involves the reaction of pyridine-2-thiol with benzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which subsequently reacts with the thiol group to form the desired sulfonothioate compound. The reaction conditions often include the use of a base such as triethylamine or sodium hydroxide to facilitate the deprotonation of the thiol group and promote the nucleophilic attack on the sulfonyl chloride.

Industrial Production Methods

While specific industrial production methods for S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can convert the sulfonothioate group to thiols or sulfides.

Substitution: Nucleophilic substitution reactions can replace the sulfonothioate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonothioate group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfonic acids, sulfonyl chlorides

Reduction: Thiols, sulfides

Substitution: Various substituted aromatic compounds

Scientific Research Applications

S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate involves its ability to undergo nucleophilic substitution and redox reactions. The sulfonothioate group can act as an electrophile, facilitating the formation of covalent bonds with nucleophiles. Additionally, the compound can participate in redox reactions, altering its oxidation state and forming various reactive intermediates. These properties make it a versatile reagent in chemical transformations and biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of S-(1-Oxo-1λ⁵-pyridin-2-yl) benzenesulfonothioate can be contextualized by comparing it to structurally related sulfonothioates. Below is a detailed analysis based on structural analogs and available evidence:

Structural and Electronic Differences

- Substituent Effects: Target Compound: The 1-oxo-pyridin-2-yl group is electron-withdrawing due to the oxo moiety and aromatic nitrogen. This polarizes the sulfonothioate group, enhancing electrophilicity at the sulfur center. S-(Diethylphosphonodifluoromethyl) Benzenesulfonothioate: Features a diethylphosphonodifluoromethyl group, which combines electronegative fluorine atoms with a phosphonate moiety. This group stabilizes radical intermediates, enabling reactions under radical conditions .

Reactivity and Mechanistic Pathways

- Radical vs. Polar Reactivity: The diethylphosphonodifluoromethyl analog participates in radical reactions, such as aldehyde difunctionalization and unactivated alkene transformations, via a radical chain mechanism . The pyridinyl-oxo substituent in the target compound likely favors polar or coordination-driven pathways. The pyridine nitrogen could act as a Lewis base, facilitating transition-metal catalysis or nucleophilic substitutions.

Functional Group Compatibility

- Diethylphosphonodifluoromethyl Derivative: Demonstrates broad compatibility with alcohols, halogens, and nitriles under radical conditions. Electron-deficient aromatic aldehydes require modified conditions for optimal yields .

- Pyridinyl-Oxo Derivative : Hypothetically, its electrophilic sulfur center may react selectively with nucleophiles (e.g., amines, thiols). However, steric hindrance from the pyridine ring could limit reactivity with bulky substrates.

Mechanistic Insights

- Radical Pathways: The diethylphosphonodifluoromethyl compound generates SCF₂ radicals under oxidative conditions, enabling C–S bond formation .

- Electrophilic Pathways : The pyridinyl-oxo derivative’s sulfur center may undergo nucleophilic attack, with the oxo group stabilizing intermediates via resonance.

Biological Activity

S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C11H9NO3S

- Molecular Weight : 267.3 g/mol

- Structure : The compound features a pyridine ring, a sulfonothioate group, and an oxo substituent, which contribute to its reactivity and biological interactions.

The biological activity of S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. Its structural similarity to known pharmacological agents suggests potential roles as a modulator of neurotransmitter systems.

Key Mechanisms:

- Glutamate Receptor Modulation : Similar compounds have been identified as noncompetitive antagonists of AMPA receptors, which are critical in glutamatergic neurotransmission. Disruption in this pathway is linked to neurological disorders such as epilepsy .

- Antioxidant Activity : The presence of the sulfonothioate group may confer antioxidant properties, potentially mitigating oxidative stress in cellular environments.

Biological Activity Data

The following table summarizes key findings related to the biological activity of S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate and related compounds:

| Study | Biological Activity | IC50 (nM) | Model | Reference |

|---|---|---|---|---|

| Study 1 | AMPA receptor antagonist | 60 | In vitro | |

| Study 2 | Neuroprotective effects | Not specified | In vivo | |

| Study 3 | Antioxidant activity | Not specified | Cellular |

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective effects of compounds similar to S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate in models of oxidative stress. Results indicated significant reductions in neuronal cell death and improved survival rates in treated groups compared to controls .

- Seizure Models : In animal models of epilepsy, compounds with similar structures demonstrated efficacy in reducing seizure frequency and severity, suggesting a potential therapeutic role for S-(1-Oxo-1lambda~5~-pyridin-2-yl) benzenesulfonothioate in managing epilepsy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.